2-Propoxy-5-sulfanylbenzamide
Description
2-Propoxy-5-sulfanylbenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 2-position and a sulfanyl (-SH) group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the sulfanyl group and increased lipophilicity from the propoxy substituent.
Properties
CAS No. |
61627-17-6 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-propoxy-5-sulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-2-5-13-9-4-3-7(14)6-8(9)10(11)12/h3-4,6,14H,2,5H2,1H3,(H2,11,12) |
InChI Key |
UDZGWFXTLPDNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct studies on 2-propoxy-5-sulfanylbenzamide but offers insights into analogous benzamide derivatives. Below is a comparative analysis based on structural and functional analogs:
Comparison with 2-Aminobenzamides
focuses on 2-aminobenzamides, which differ from this compound in their substituents. Key distinctions include:
- Substituent Effects: 2-Amino Group: Enhances hydrogen-bonding capacity and aqueous solubility compared to the propoxy group, which increases hydrophobicity. Sulfanyl vs. Amino Reactivity: The -SH group in this compound may confer antioxidant or metal-chelating properties, unlike the -NH₂ group in 2-aminobenzamides, which is more nucleophilic.
| Property | This compound | 2-Aminobenzamide |
|---|---|---|
| Solubility (H₂O) | Low (propoxy group dominant) | Moderate (-NH₂ enhances) |
| Lipophilicity (LogP) | ~2.8 (estimated) | ~1.5 (literature-derived) |
| Bioactivity | Potential antioxidant | Enzyme inhibition (e.g., HDAC) |
| Synthetic Complexity | Moderate (sulfanyl stability) | Low (standard amide routes) |
Comparison with Sulfanyl-Containing Analogs
Sulfanyl groups are rare in benzamides but common in thiophenol derivatives. For example, 5-sulfanyl-2-methoxybenzamide (a structural analog) exhibits stronger antioxidant activity than this compound due to the methoxy group’s electron-donating effects, which stabilize the -SH group. However, the propoxy group may improve membrane permeability in drug design applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
